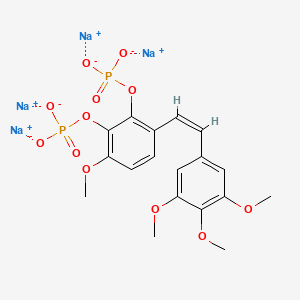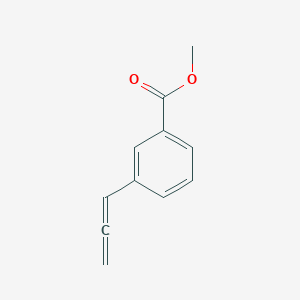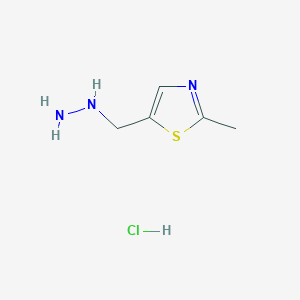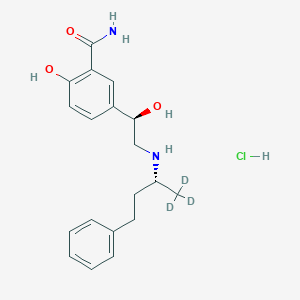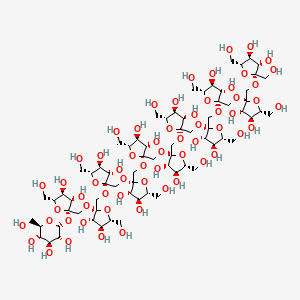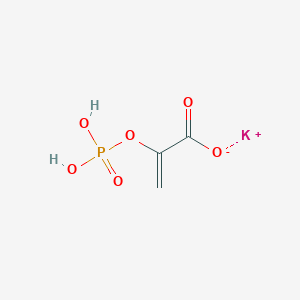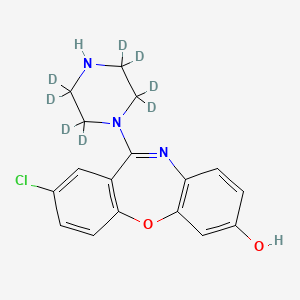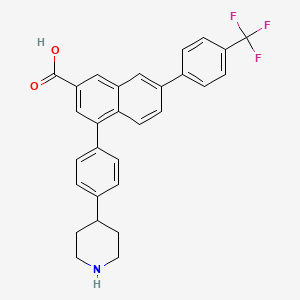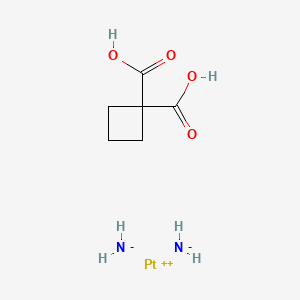
1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a platinum-based chemotherapy drug used to treat various forms of cancer, including ovarian, lung, head, and neck cancers. It is a second-generation platinum compound developed to reduce the side effects associated with its predecessor, cisplatin . Carboplatin works by interfering with the DNA of cancer cells, preventing them from dividing and growing.
準備方法
Synthetic Routes and Reaction Conditions: Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves reacting potassium chloroplatinate with hydrazine hydrochloride and potassium iodide to obtain cisplatin iodide. This intermediate is then purified by recrystallization from a mixture of dimethylformamide and ethanol .
Industrial Production Methods: In industrial settings, carboplatin is produced using a powder technology method, such as spray-drying. This method significantly reduces the overall production time and achieves the desired particle size without using organic solvents, making it economically feasible .
化学反応の分析
Types of Reactions: Carboplatin undergoes various chemical reactions, including substitution and binding reactions. It is known to bind to DNA in the presence of nucleophiles and human breast cancer MCF-7 cell cytoplasmic extracts .
Common Reagents and Conditions: Common reagents used in reactions involving carboplatin include thiourea, glutathione, and other nucleophiles. These reactions typically occur under physiological conditions, such as in the presence of cellular extracts .
Major Products Formed: The major products formed from reactions involving carboplatin are DNA adducts, which inhibit DNA replication and transcription, leading to cell death .
科学的研究の応用
Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its effects on various cancer cell lines and its potential as a therapeutic agent . Additionally, carboplatin is used in the development of drug delivery systems, such as microspheres, to enhance its effectiveness and reduce side effects .
作用機序
Carboplatin exerts its effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to the activation of cellular pathways that result in cell cycle arrest and apoptosis (programmed cell death) . The molecular targets of carboplatin include DNA and various proteins involved in DNA repair and cell cycle regulation .
類似化合物との比較
Carboplatin is often compared to its predecessor, cisplatin. While both compounds have similar mechanisms of action, carboplatin is less nephrotoxic and causes fewer side effects . Other similar compounds include oxaliplatin and nedaplatin, which are also platinum-based chemotherapy drugs used to treat various cancers . Carboplatin’s greater chemical stability and lower reactivity with nucleophilic sites of DNA account for its reduced toxicity compared to cisplatin .
Conclusion
1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a vital chemotherapy drug with significant applications in cancer treatment and research. Its unique properties and reduced side effects make it a valuable alternative to other platinum-based compounds.
特性
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQHXAPYXROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
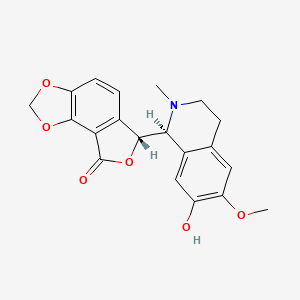
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
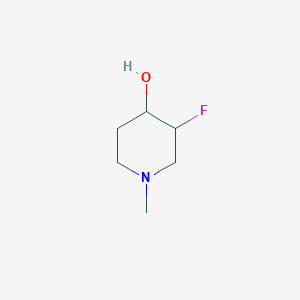
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
